1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone
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Overview
Description
1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with fluoroacetyl chloride under basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with fluoroacetyl chloride in the presence of a base such as triethylamine to form the desired product.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the fluorine atom under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent and other therapeutic applications.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Benzothiazole derivatives are used in the development of dyes, optical brighteners, and other materials.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or proteins, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: The parent compound, which lacks the fluoroethanone group.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
2-Mercaptobenzothiazole: A derivative with a thiol group at the 2-position.
Uniqueness
1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone is unique due to the presence of the fluoroethanone group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H6FNOS |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-2-fluoroethanone |
InChI |
InChI=1S/C9H6FNOS/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9/h1-4H,5H2 |
InChI Key |
JGXPERJVBPARPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)CF |
Origin of Product |
United States |
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